3-amino-1-(difluoromethyl)-N-ethyl-N-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-amino-1-(difluoromethyl)-N-ethyl-N-methyl-1H-pyrazole-5-carboxamide is a heterocyclic compound that features a pyrazole ring substituted with amino, difluoromethyl, ethyl, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-1-(difluoromethyl)-N-ethyl-N-methyl-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with difluoromethyl ketones under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The resulting intermediate is then subjected to further functionalization to introduce the ethyl and methyl groups.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This can involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
3-amino-1-(difluoromethyl)-N-ethyl-N-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The difluoromethyl group can be reduced to a methyl group under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives, reduced methyl derivatives, and various substituted pyrazoles.
Scientific Research Applications
3-amino-1-(difluoromethyl)-N-ethyl-N-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases due to its unique structural features.
Industry: The compound is used in the development of new materials with specific properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 3-amino-1-(difluoromethyl)-N-ethyl-N-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The difluoromethyl group is particularly important for enhancing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
- 3-amino-1-(difluoromethyl)-N-ethyl-1H-pyrazole-5-carboxamide
- 3-amino-1-(difluoromethyl)-N-methyl-1H-pyrazole-5-carboxamide
- 3-amino-1-(difluoromethyl)-N-ethyl-1H-pyrazole-4-carboxamide
Uniqueness
3-amino-1-(difluoromethyl)-N-ethyl-N-methyl-1H-pyrazole-5-carboxamide is unique due to the presence of both ethyl and methyl groups on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The difluoromethyl group also imparts unique properties, such as increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-amino-2-(difluoromethyl)-N-ethyl-N-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F2N4O/c1-3-13(2)7(15)5-4-6(11)12-14(5)8(9)10/h4,8H,3H2,1-2H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPXCWLSMMADZBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C(=O)C1=CC(=NN1C(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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